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Cat. No.: B3027622 Get Quote

An In-Depth Technical Guide to 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine: Properties,

Synthesis, and Applications in Medicinal Chemistry

Abstract
This technical guide provides a comprehensive overview of 3-Bromo-6-fluoropyrazolo[1,5-
a]pyridine, a halogenated heterocyclic compound of significant interest to the drug discovery

and development sector. The pyrazolo[1,5-a]pyridine scaffold is recognized as a privileged

structure in medicinal chemistry, forming the core of numerous biologically active agents. This

document details the molecule's fundamental physicochemical properties, outlines a robust

synthetic protocol and subsequent analytical characterization workflow, and explores its

functional significance and diverse applications. By elucidating the roles of its specific halogen

substituents—bromine as a versatile synthetic handle and fluorine for modulating

pharmacokinetic properties—this guide serves as a critical resource for researchers leveraging

this building block in the design of novel therapeutics, from kinase inhibitors to antitubercular

agents.

Physicochemical Properties and Structure
3-Bromo-6-fluoropyrazolo[1,5-a]pyridine is a bicyclic heteroaromatic compound. The fusion

of the pyrazole and pyridine rings creates a rigid, planar scaffold, while the strategic placement

of bromo and fluoro substituents provides unique chemical and biological properties. The

bromine at the C3 position serves as a key functional group for subsequent cross-coupling
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reactions, and the fluorine at the C6 position can enhance metabolic stability and receptor

binding affinity.

Caption: Chemical structure of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine.

Table 1: Core Physicochemical Properties

Property Value Source(s)

Molecular Formula C₇H₄BrFN₂ [1]

Molecular Weight 215.022 g/mol [1]

CAS Number 1352625-30-9 [2][3]

IUPAC Name
3-bromo-6-fluoropyrazolo[1,5-

a]pyridine

InChI Key
UZRGAYLDHCBIHZ-

UHFFFAOYSA-N
[1]

Canonical SMILES C1=CC2=C(C=NN2C=C1F)Br [1]

Physical Form Solid (inferred from analogs) [4]

| Primary Hazards | Irritant (inferred from analogs) |[4][5] |

Synthesis and Analytical Characterization
The synthesis of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine is logically approached through a

late-stage bromination of a pre-formed 6-fluoropyrazolo[1,5-a]pyridine core. This strategy is

efficient as the pyrazolo[1,5-a]pyrimidine system is electron-rich, making it susceptible to

electrophilic substitution, particularly at the C3 position.

3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

6-Fluoropyrazolo[1,5-a]pyridine  C-Br bond formation

Electrophilic Brominating Agent (e.g., NBS)
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Caption: Retrosynthetic analysis for 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine.

Experimental Protocol: Electrophilic Bromination
This protocol describes the synthesis based on established methods for brominating the

pyrazolo[1,5-a]pyrimidine scaffold.[6]

Objective: To synthesize 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine via regioselective

bromination.

Materials:

6-Fluoropyrazolo[1,5-a]pyridine (1.0 eq)

N-Bromosuccinimide (NBS) (1.0 - 1.1 eq)

Acetonitrile (CH₃CN), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Brine (saturated NaCl solution)

Ethyl acetate (EtOAc)

Magnesium sulfate (MgSO₄), anhydrous

Silica gel for column chromatography

Procedure:

Reaction Setup: To a solution of 6-fluoropyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous

acetonitrile, add N-Bromosuccinimide (1.05 eq) in one portion at room temperature.

Rationale: NBS is a mild and effective source of electrophilic bromine (Br⁺), which

preferentially attacks the electron-rich C3 position of the pyrazolo[1,5-a]pyridine ring
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system. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Reaction Monitoring: Stir the reaction mixture at room temperature for 6-12 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting

material is consumed.

Work-up:

Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

Redissolve the residue in ethyl acetate.

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench

any remaining bromine), saturated aqueous sodium bicarbonate (to neutralize any acidic

byproducts), and brine.

Rationale: This aqueous work-up sequence effectively removes unreacted reagents and

byproducts like succinimide, purifying the crude product in the organic phase.

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

in vacuo. Purify the resulting crude residue by silica gel column chromatography using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-
Bromo-6-fluoropyrazolo[1,5-a]pyridine.

Analytical Characterization Workflow
Post-synthesis, a rigorous analytical workflow is essential to confirm the identity, structure, and

purity of the final compound.
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Caption: Post-synthesis workflow for purification and characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight

of the product (m/z for [M+H]⁺ ≈ 215.0, 217.0 with characteristic isotopic pattern for bromine)

and to assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unambiguous structure

elucidation. ¹H NMR will show shifts in the aromatic protons, ¹³C NMR will confirm the carbon

skeleton, and ¹⁹F NMR will provide a signal confirming the presence and environment of the

fluorine atom. Spectroscopic data for the parent compound is available for comparison.[7]

Significance and Applications in Drug Discovery
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The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry,

recognized for its synthetic versatility and presence in a wide array of pharmacologically active

molecules.[8]

The Role of Halogenation
The specific halogenation pattern of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine is critical to its

utility:

C3-Bromine: This position serves as a highly versatile synthetic handle. The C-Br bond is

amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki,

Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or

alkyl groups.[8][9] This enables the rapid generation of compound libraries for structure-

activity relationship (SAR) studies.

C6-Fluorine: The introduction of a fluorine atom is a common strategy in medicinal chemistry

to fine-tune a drug candidate's properties. Fluorine can enhance metabolic stability by

blocking potential sites of oxidative metabolism, improve cell membrane permeability, and

increase binding affinity to target proteins through favorable electrostatic or hydrogen

bonding interactions.[10]

Therapeutic Targets and Applications
Derivatives of the pyrazolo[1,5-a]pyridine core, accessible from building blocks like 3-Bromo-6-
fluoropyrazolo[1,5-a]pyridine, have shown potent activity against several key therapeutic

targets:

Kinase Inhibition: The scaffold is a common feature in kinase inhibitors. The ability to modify

the C3 position allows for targeted interactions within the ATP-binding pocket of various

kinases, which are often implicated in cancer and inflammatory diseases.[10]

PI3Kδ Inhibition: Specific pyrazolo[1,5-a]pyrimidine derivatives have been designed and

synthesized as potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ).[9] This

enzyme is crucial in immune cell signaling, making its inhibitors promising candidates for

treating inflammatory and autoimmune diseases like asthma and chronic obstructive

pulmonary disease (COPD).[9]
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Antituberculosis Agents: In the search for new drugs to combat drug-resistant

Mycobacterium tuberculosis (Mtb), pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have

emerged as a highly potent class of compounds.[11] They have demonstrated excellent

activity against both drug-susceptible and drug-resistant Mtb strains, highlighting the

scaffold's potential in addressing infectious diseases.[11]

Fluorescent Probes: Beyond therapeutics, the pyrazolo[1,5-a]pyridine core possesses

favorable photophysical properties. It has been successfully utilized as a novel fluorophore

for developing chemical sensors, such as probes for detecting intracellular pH changes in

biological systems.[12]

Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine must

be consulted from the supplier, general precautions for halogenated heterocyclic compounds

should be followed. Based on structurally similar molecules, this compound should be regarded

as a potential irritant (H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes

serious eye irritation, H335: May cause respiratory irritation).[4][5]

Recommended Handling Procedures:

Handle only within a certified chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.

Avoid inhalation of dust and contact with skin and eyes.

Store in a tightly sealed container in a cool, dry, and well-ventilated area, potentially under an

inert atmosphere as recommended for similar compounds.[4]

Conclusion
3-Bromo-6-fluoropyrazolo[1,5-a]pyridine is more than a simple chemical; it is a highly

valuable and strategically designed building block for modern drug discovery. Its combination of

a privileged heterocyclic core with orthogonal synthetic handles (C3-Br) and property-

modulating substituents (C6-F) provides researchers with a powerful tool for developing novel
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small-molecule therapeutics. From oncology to infectious disease and beyond, the potential

applications of this scaffold are vast and continue to expand, making this compound a key

resource for medicinal chemists aiming to address unmet medical needs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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